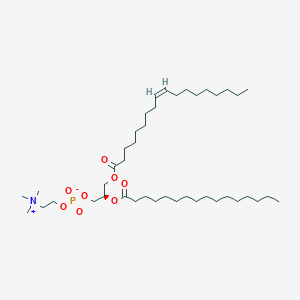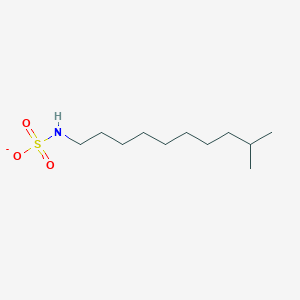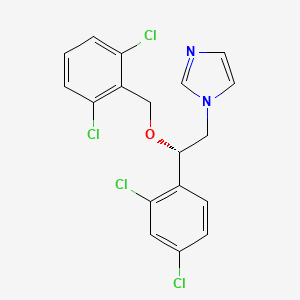
Isoconazole, (S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isoconazole, (S)- is an azole antifungal compound used primarily for treating superficial skin and vaginal infections. It is known for its effectiveness against a broad spectrum of fungi, including dermatophytes, yeasts, and molds . This compound is a stereoisomer of isoconazole, which means it has the same molecular formula but differs in the spatial arrangement of its atoms.
准备方法
Synthetic Routes and Reaction Conditions
Isoconazole, (S)- can be synthesized through a multi-step process involving the reaction of 2,4-dichlorobenzyl chloride with imidazole in the presence of a base. The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) under reflux conditions . The resulting product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, isoconazole is often produced using a similar synthetic route but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The final product is usually formulated as a nitrate salt to enhance its solubility and stability .
化学反应分析
Types of Reactions
Isoconazole, (S)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are commonly employed.
Major Products
The major products formed from these reactions include various derivatives of isoconazole, which can have different pharmacological properties and applications .
科学研究应用
Isoconazole, (S)- has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving azole antifungals.
Biology: Researchers use it to study fungal cell membrane biosynthesis and the inhibition of ergosterol synthesis.
Medicine: It is extensively studied for its antifungal properties and potential use in treating various fungal infections.
Industry: It is used in the formulation of antifungal creams, ointments, and other topical applications
作用机制
Isoconazole, (S)- exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, which is part of the cytochrome P450 family. This enzyme is responsible for converting lanosterol to ergosterol, an essential component of the fungal cell membrane. By inhibiting this enzyme, isoconazole disrupts the synthesis of ergosterol, leading to increased membrane permeability and ultimately the death of the fungal cell .
相似化合物的比较
Isoconazole, (S)- is similar to other azole antifungals such as clotrimazole, miconazole, and bifonazole. it has unique properties that make it particularly effective against certain types of fungi:
Clotrimazole: Similar in structure but differs in its spectrum of activity and pharmacokinetics.
Miconazole: Shares a similar mechanism of action but has different clinical applications.
Bifonazole: Structurally similar but has a broader spectrum of activity against gram-positive bacteria
Isoconazole, (S)- stands out due to its high efficacy and broad-spectrum activity, making it a valuable compound in both clinical and research settings.
属性
CAS 编号 |
322764-96-5 |
|---|---|
分子式 |
C18H14Cl4N2O |
分子量 |
416.1 g/mol |
IUPAC 名称 |
1-[(2S)-2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]imidazole |
InChI |
InChI=1S/C18H14Cl4N2O/c19-12-4-5-13(17(22)8-12)18(9-24-7-6-23-11-24)25-10-14-15(20)2-1-3-16(14)21/h1-8,11,18H,9-10H2/t18-/m1/s1 |
InChI 键 |
MPIPASJGOJYODL-GOSISDBHSA-N |
手性 SMILES |
C1=CC(=C(C(=C1)Cl)CO[C@H](CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl |
SMILES |
C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


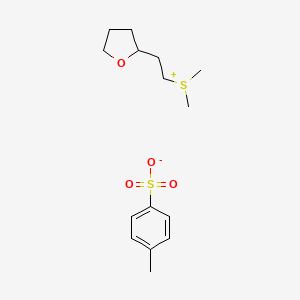
![N-[(6S,7R)-3-butan-2-yl-7,10,10-trimethyl-12-(2-methylpropyl)-2,5,9,11-tetraoxo-1,4,8-trioxacyclododec-6-yl]-3-formamido-2-hydroxybenzamide](/img/structure/B1261605.png)
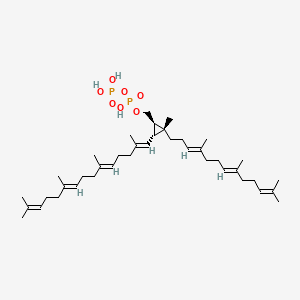
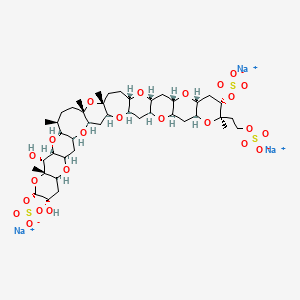
![(3S,3aS,4S,6S,7S,7aS)-3-benzyl-6,7a-dihydroxy-7-[(E,4S,6S)-6-hydroxy-4-methyl-5-oxohept-1-enyl]-4-methyl-5-methylidene-2,3,3a,4,6,7-hexahydroisoindol-1-one](/img/structure/B1261609.png)
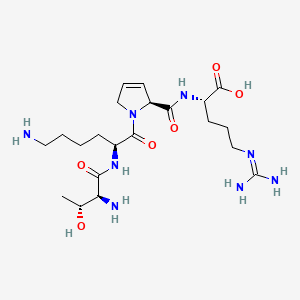

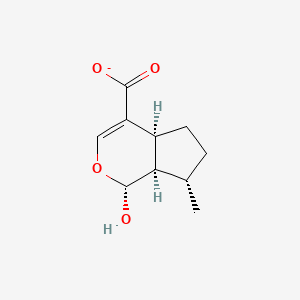
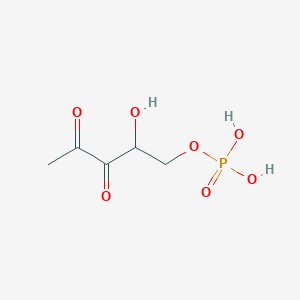
![Ethyl 2-(2-(2-cyanophenoxy)acetamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1261617.png)
![(15R)-13-(2,4-difluorophenyl)-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1261618.png)
![[(2R)-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1261620.png)
